molecular formula C11H18N2O2S B2524849 3-amino-N-butyl-4-methylbenzenesulfonamide CAS No. 72225-63-9

3-amino-N-butyl-4-methylbenzenesulfonamide

Cat. No. B2524849
CAS RN: 72225-63-9
M. Wt: 242.34
InChI Key: BROLIXCWOLRQGA-UHFFFAOYSA-N
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Description

The compound "3-amino-N-butyl-4-methylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities, including inhibition of carbonic anhydrases. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring and substituted with various functional groups that can influence their physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the reaction of aminobenzenesulfonamide with different reagents to introduce various substituents. For instance, the synthesis of a series of novel 1-aroyl/acyl-3-(3-aminosulfonylphenyl) thioureas was achieved by reacting alkyl/aryl isothiocyanates with 3-aminobenzenesulfonamide . Another approach for synthesizing amino-(N-alkyl)benzenesulfonamides includes the direct N-alkylation of aminobenzenesulfonamides with alcohols, showcasing a strategy for the recognition of different types of amino groups .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with the potential for various conformations. For example, the crystal structure of a related ynamide compound showed that the amido substituents adopt a twisted conformation, resulting in a molecule with axial chirality . The molecular structure and intermolecular interactions can be further analyzed using techniques such as Hirshfeld surface analysis, which helps describe the crystal packing of the compound .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For example, the solid-state polymerization of a ynamide sulfonamide compound was investigated, revealing that polymerization proceeded simultaneously with a phase transition . Additionally, the reactivity of sulfonamides with isothiocyanates to form thioureas indicates their potential for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The optical, electrochemical, and thermal properties of these compounds can be characterized using techniques such as UV-fluorescence spectroscopy, cyclic voltammetry, TGA, and DSC . The HOMO/LUMO energy levels can be experimentally determined to understand the electronic properties of the compounds . The solubility and stability of these compounds are also critical for their potential therapeutic applications, as seen in the case of a HIF-1 pathway inhibitor with poor water solubility .

Scientific Research Applications

Anti-HIV Activity

Derivatives of 3-amino-N-butyl-4-methylbenzenesulfonamide, specifically N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives, have been synthesized and evaluated for their anti-HIV properties. One particular derivative demonstrated notable anti-HIV-1 activity with a moderate cytotoxic effect, emphasizing its potential in HIV treatment research (Brzozowski & Sa̧czewski, 2007).

Immunomodulatory Effects

Research on 2-amino-4,6-di-tert-butylphenol derivatives, which are structurally related to 3-amino-N-butyl-4-methylbenzenesulfonamide, indicated their immunomodulatory effects. These compounds, at certain concentrations, stimulated the production of α-interferon and γ-interferon without exerting toxic effects on human peripheral blood lymphocytes. This finding points to potential applications in regulating immune responses (Nizheharodava et al., 2020).

Antibacterial and Anti-inflammatory Potential

Sulfonamides bearing the 1,4-benzodioxin ring, related to the core structure of 3-amino-N-butyl-4-methylbenzenesulfonamide, have shown promising antibacterial properties against various bacterial strains. Additionally, these compounds demonstrated inhibitory effects against the Lipoxygenase enzyme, suggesting their potential in treating inflammatory diseases (Abbasi et al., 2017).

properties

IUPAC Name

3-amino-N-butyl-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-3-4-7-13-16(14,15)10-6-5-9(2)11(12)8-10/h5-6,8,13H,3-4,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROLIXCWOLRQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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